molecular formula C11H14N4P+ B12842729 Tri(2-cyanoethyl)(cyanomethyl)phosphonium

Tri(2-cyanoethyl)(cyanomethyl)phosphonium

Cat. No.: B12842729
M. Wt: 233.23 g/mol
InChI Key: PAQBUHUBWMEIQA-UHFFFAOYSA-N
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Description

Tri(2-cyanoethyl)(cyanomethyl)phosphonium is a chemical compound with the molecular formula C11H14N4P+ It is known for its unique structure, which includes three 2-cyanoethyl groups and one cyanomethyl group attached to a phosphonium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(2-cyanoethyl)(cyanomethyl)phosphonium typically involves the reaction of phosphine with acrylonitrile under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of parameters to maintain the desired quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tri(2-cyanoethyl)(cyanomethyl)phosphonium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The cyanoethyl and cyanomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different functional groups.

Scientific Research Applications

Tri(2-cyanoethyl)(cyanomethyl)phosphonium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tri(2-cyanoethyl)(cyanomethyl)phosphonium exerts its effects involves interactions with molecular targets and pathways. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are mediated by the electronic properties of the phosphonium center and the attached cyano groups.

Comparison with Similar Compounds

Similar Compounds

    Tri(2-cyanoethyl)phosphine: Similar in structure but lacks the cyanomethyl group.

    Tri(cyanomethyl)phosphine: Contains three cyanomethyl groups instead of cyanoethyl groups.

    Tri(2-cyanoethyl)(methyl)phosphonium: Contains a methyl group instead of a cyanomethyl group.

Uniqueness

Tri(2-cyanoethyl)(cyanomethyl)phosphonium is unique due to the presence of both cyanoethyl and cyanomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C11H14N4P+

Molecular Weight

233.23 g/mol

IUPAC Name

tris(2-cyanoethyl)-(cyanomethyl)phosphanium

InChI

InChI=1S/C11H14N4P/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14/h1-3,8-11H2/q+1

InChI Key

PAQBUHUBWMEIQA-UHFFFAOYSA-N

Canonical SMILES

C(C[P+](CCC#N)(CCC#N)CC#N)C#N

Origin of Product

United States

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